

MMT5-14 Demonstrates Superior Lung Tissue Accumulation Compared to Remdesivir

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Compound of Interest

Compound Name: MMT5-14

Cat. No.: B12398016

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A new prodrug of remdesivir, **MMT5-14**, has shown significantly enhanced accumulation in lung tissue and greater antiviral efficacy against SARS-CoV-2 variants in preclinical studies, positioning it as a potentially more effective therapeutic for severe COVID-19. This superiority is attributed to a strategic modification of its ProTide moiety, which mitigates premature hydrolysis, a key limitation of remdesivir.

Researchers and drug development professionals will find that **MMT5-14**'s improved pharmacokinetic profile leads to a higher concentration of the active antiviral agent at the primary site of infection. In hamster models, **MMT5-14** increased the prodrug concentration in the plasma and lungs by 200- to 300-fold compared to remdesivir.[1][2] More critically, it led to a 5-fold enhancement in the lung accumulation of the active triphosphate nucleoside (NTP) metabolite.[1][2]

This enhanced delivery to the target tissue is coupled with a 4- to 25-fold increase in intracellular uptake and activation in lung epithelial cells.[1][2] The result is a 2- to 7-fold higher antiviral activity against four variants of SARS-CoV-2.[1][2] These findings suggest that **MMT5-14** could offer a significant clinical advantage over remdesivir in treating patients with severe COVID-19 symptoms.[1][2]

Comparative Analysis of Lung Tissue Accumulation: MMT5-14 vs. Remdesivir

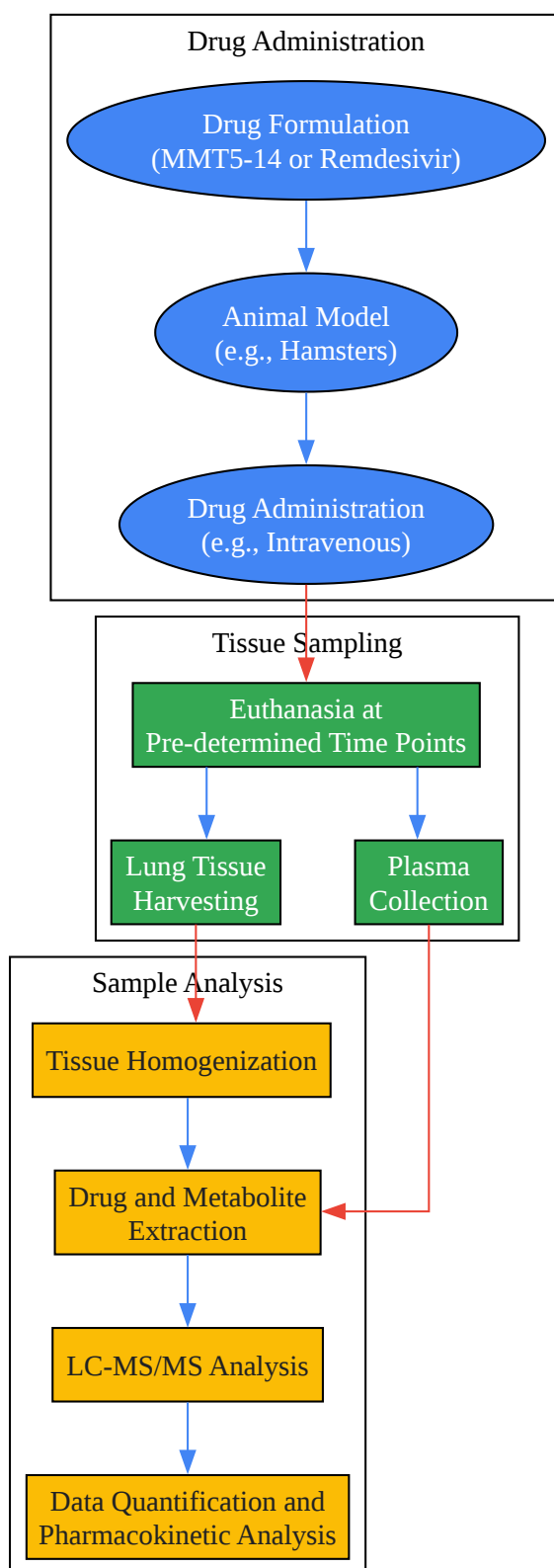
The following table summarizes the key quantitative data from preclinical studies, highlighting the superior performance of **MMT5-14** in lung tissue accumulation and antiviral activity.

Parameter	MMT5-14	Remdesivir	Fold Increase with MMT5-14
Prodrug Concentration in Plasma and Lungs	-	-	200- to 300-fold
Active Metabolite (NTP) Accumulation in Lungs	-	-	5-fold
Intracellular Uptake and Activation in Lung Epithelial Cells	-	-	4- to 25-fold
Antiviral Activity against SARS-CoV-2 Variants	-	-	2- to 7-fold

Experimental Protocol: Lung Tissue Accumulation Studies

While the specific, detailed protocols for the **MMT5-14** studies are proprietary to the research, a general methodology for assessing drug accumulation in lung tissue in animal models can be outlined as follows. Such studies are crucial for determining the therapeutic potential of novel drug candidates.

General Workflow for Animal Studies of Lung Tissue Accumulation



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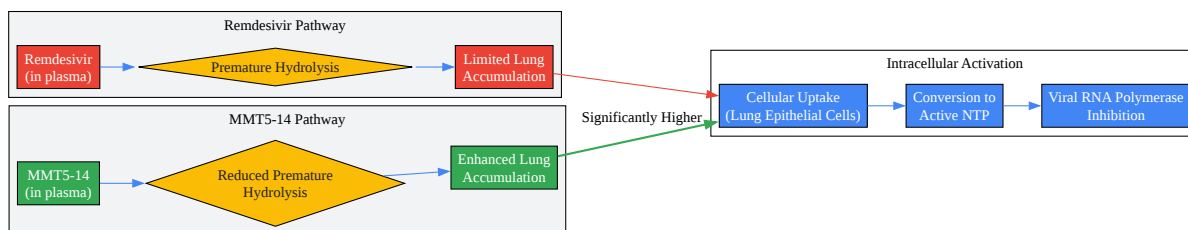
Caption: Workflow for assessing drug accumulation in lung tissue.

Methodology:

- **Animal Models:** Syrian golden hamsters are a common model for SARS-CoV-2 infection and pharmacokinetics studies.
- **Drug Administration:** **MMT5-14** and remdesivir are formulated for administration, typically intravenously, to ensure controlled dosing.
- **Time Points:** Animals are euthanized at various time points post-administration to understand the drug's pharmacokinetic profile over time.
- **Sample Collection:** At each time point, blood is collected for plasma separation, and lung tissues are harvested.
- **Sample Processing:** Lung tissues are homogenized to create a uniform sample.
- **Extraction:** The prodrug and its metabolites are extracted from both the plasma and the homogenized lung tissue.
- **Quantification:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to accurately quantify the concentrations of the parent drug and its active metabolites.
- **Data Analysis:** The concentration data is then used to determine key pharmacokinetic parameters, such as tissue accumulation and half-life.

Mechanism of Enhanced Lung Accumulation

The superior lung accumulation of **MMT5-14** is directly linked to its chemical structure. As a prodrug, it is designed to be converted into its active form within the body. The modification of the ProTide moiety in **MMT5-14** makes it more resistant to premature hydrolysis in the bloodstream compared to remdesivir. This allows a greater amount of the intact prodrug to reach the lung tissue, where it can then be efficiently taken up by lung epithelial cells and converted into the active NTP metabolite that inhibits viral replication.



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Caption: Comparative pathways of **MMT5-14** and Remdesivir.

The enhanced stability and subsequent accumulation of **MMT5-14** in the target lung tissue represent a significant advancement in the development of effective antiviral therapies for respiratory diseases. This targeted approach ensures that a higher concentration of the active drug is available where it is most needed to combat the viral infection.

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